1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine
CAS No.:
Cat. No.: VC20042552
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4OS |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (4-phenylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C18H18N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H,19,20) |
| Standard InChI Key | YXPUARCACWKKJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Introduction
Synthesis and Chemical Behavior
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by their linkage to the piperazine ring. The carbonyl group can be introduced through reactions like amidation.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Pyrazole Formation | Hydrazine, β-keto ester | Acidic conditions |
| 2 | Thiophene Introduction | Thiophene-2-carboxaldehyde | Basic conditions |
| 3 | Piperazine Linkage | Piperazine, carbonyl chloride | Basic conditions |
Potential Biological Activities
Compounds with pyrazole, thiophene, and piperazine rings have been studied for various biological activities, including:
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Antimicrobial Activity: Thiophene derivatives are known for their antimicrobial properties .
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Antiviral Activity: Compounds with heterocyclic rings can disrupt protein-protein interactions, as seen in influenza virus research .
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Neurological Effects: Piperazine derivatives are explored for their potential in treating CNS disorders .
Research Findings and Future Directions
While specific research on 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is limited, compounds with similar structures have shown promise in medicinal chemistry. Future studies could focus on:
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In Vitro Assays: To assess the compound's interaction with specific biological targets.
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Computational Modeling: To predict binding affinities and guide further modifications.
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Synthetic Optimization: To enhance biological activity and solubility.
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